(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-yl-2-oxoethaneperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(5(9)11-10)7-2-1-6-3-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGNPBGZCFDHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665153 | |
| Record name | (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197777-81-4 | |
| Record name | (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazol 1 Yl Oxo Ethaneperoxoic Acid
Direct Peroxidation Strategies for Imidazole-Substituted Carboxylic Acid Precursors
Direct peroxidation strategies involve the conversion of a suitable imidazole-containing precursor, such as a carboxylic acid or an aldehyde, into the desired peroxycarboxylic acid. These methods are often favored for their atom economy and straightforward reaction pathways.
Perhydrolysis, the reaction of a carboxylic acid with hydrogen peroxide to form a peroxycarboxylic acid, is a common and effective method for the synthesis of peroxy acids. nih.gov For the synthesis of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid, the precursor would be (1H-imidazol-1-yl)(oxo)acetic acid. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by hydrogen peroxide.
The general mechanism for acid-catalyzed perhydrolysis is as follows:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
Nucleophilic attack of hydrogen peroxide on the protonated carbonyl carbon.
Proton transfer and subsequent elimination of a water molecule to yield the peroxycarboxylic acid.
Several acidic catalytic systems can be employed for this transformation. While traditional mineral acids like sulfuric acid can be effective, they can also promote side reactions, including the decomposition of the peroxy acid product. More contemporary approaches utilize solid acid catalysts or Lewis acids to enhance selectivity and ease of workup.
Table 1: Potential Acidic Catalytic Systems for Perhydrolysis
| Catalyst System | Advantages | Potential Challenges |
|---|---|---|
| Concentrated Sulfuric Acid | Readily available and inexpensive. | Can lead to decomposition of the product. |
| Methanesulfonic Acid | Strong acid with lower oxidizing potential than sulfuric acid. | Requires careful control of reaction conditions. |
| Solid Acid Catalysts (e.g., Nafion, Amberlyst-15) | Easily separable from the reaction mixture, recyclable. | May exhibit lower catalytic activity. |
Given the presence of the basic imidazole (B134444) ring, which can be protonated by the acid catalyst, the choice and stoichiometry of the catalyst are crucial. The protonated imidazole ring would be deactivated towards undesired side reactions, which could be advantageous.
An alternative direct approach is the oxidation of an aldehyde precursor, in this case, (1H-imidazol-1-yl)(oxo)acetaldehyde. Various oxidizing agents can achieve this transformation. However, the challenge lies in selectively oxidizing the aldehyde to the peroxycarboxylic acid without further oxidation or reaction with the imidazole ring. While strong oxidants can convert aldehydes to carboxylic acids, specific conditions are required for the formation of peroxycarboxylic acids. libretexts.org
One potential method involves the use of molecular oxygen in the presence of a suitable catalyst. This approach is considered a green chemical process. The reaction likely proceeds through a radical chain mechanism initiated by the abstraction of the aldehydic hydrogen.
Another strategy is the use of other oxidizing agents under controlled conditions. For instance, certain peroxy acids themselves can be used to oxidize aldehydes, though this would involve a transfer of the peroxy group.
Table 2: Potential Oxidation Methods for Aldehyde Precursors
| Oxidizing Agent/System | Reaction Conditions | Key Considerations |
|---|---|---|
| Molecular Oxygen (O2) with a radical initiator | UV irradiation or thermal initiation | Potential for over-oxidation to the carboxylic acid. |
| Ozone (O3) | Low temperature in a non-reactive solvent | Requires specialized equipment and careful handling. |
Research into the oxidation of imidazole- and pyrazole-derived aldehydes has shown that these compounds can be oxidized, suggesting the feasibility of this approach. nih.govresearchgate.net
Functionalization of Existing Peroxy Acid Scaffolds with Imidazole Moieties
This approach involves constructing the peroxy acid backbone first, followed by the introduction of the imidazole ring. This can be a viable strategy if the direct peroxidation methods prove to be low-yielding or lead to significant side products.
N-alkylation of imidazole is a well-established reaction. rsc.org In this context, one could envision reacting imidazole with a peroxy acid that has a suitable leaving group. For example, a hypothetical precursor like 2-chloro-2-oxoethaneperoxoic acid could be reacted with imidazole. The imidazole would act as a nucleophile, displacing the chloride to form the desired N-C bond.
This reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting imidazole and the product.
Table 3: Potential Conditions for N-Alkylation of Imidazole with a Peroxy Acid Precursor
| Base | Solvent | Temperature | Considerations |
|---|---|---|---|
| Triethylamine (B128534) | Dichloromethane, Acetonitrile (B52724) | Room Temperature or slightly elevated | The basicity of triethylamine may affect the stability of the peroxy acid. |
| Potassium Carbonate | Acetone, Acetonitrile | Reflux | Heterogeneous reaction conditions may require longer reaction times. |
A related and potentially more practical approach would be the N-alkylation of imidazole with a more stable precursor, such as tert-butyl 2-chloro-2-oxoacetate, to form imidazol-1-yl-acetic acid tert-butyl ester. nih.gov This intermediate could then be subjected to perhydrolysis under carefully controlled conditions to yield the target compound.
Multi-component reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step from three or more starting materials. bohrium.comrsc.orgrsc.orgresearchgate.net While a direct MCR for the synthesis of this compound has not been reported, it is conceivable to design such a pathway.
A hypothetical MCR could involve the reaction of glyoxal, an amine (as a source of one nitrogen for the imidazole ring), ammonia (B1221849) (as the second nitrogen source), and a component that can be converted into the peroxy acid functionality. However, the inclusion of a reactive peroxy acid precursor in an MCR would be challenging due to potential incompatibilities with the other reactants and catalysts.
A more plausible MCR-based approach would be to synthesize a stable imidazole precursor which can then be converted to the peroxy acid in a subsequent step. For instance, a three-component reaction of a dicarbonyl compound, an aldehyde, and ammonia can yield a substituted imidazole. If one of the starting materials contains a masked carboxylic acid or aldehyde group, this could be deprotected and converted to the peroxy acid post-MCR.
Mechanistic Investigations of 1h Imidazol 1 Yl Oxo Ethaneperoxoic Acid Reactivity
Oxidative Reaction Pathways and Electrophilic Reactivity
(1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid is a potent electrophilic oxidizing agent. The presence of the N-acyl imidazole (B134444) functionality is known to enhance the electrophilicity of the peroxy acid, making it more reactive than simple peroxycarboxylic acids. N-acyl imidazoles are recognized as effective acyl transfer reagents due to the electron-withdrawing nature of the imidazole ring, which activates the carbonyl group towards nucleophilic attack. nih.gov This inherent reactivity is central to its oxidative capabilities.
Epoxidation Mechanisms and Stereochemical Control of Alkenes
While direct mechanistic studies on the epoxidation of alkenes with this compound are not extensively documented in readily available literature, the reaction is expected to follow the general "butterfly" transition state mechanism characteristic of peroxy acids. In this concerted mechanism, the peroxy acid delivers an oxygen atom to the alkene double bond. The reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the resulting epoxide. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide.
The rate of epoxidation is influenced by the electronic properties of the alkene, with electron-rich alkenes reacting faster. The imidazole moiety, acting as a good leaving group after the oxygen transfer, facilitates the reaction. The stereochemical control is dictated by the concerted nature of the oxygen transfer, which occurs on the same face of the double bond.
Table 1: General Stereochemical Outcome in Alkene Epoxidation by Peroxy Acids
| Starting Alkene Stereochemistry | Epoxide Stereochemistry |
| Cis | Cis |
| Trans | Trans |
This table illustrates the expected stereospecificity of epoxidation reactions based on the general mechanism of peroxy acids.
Baeyer-Villiger Oxidation Mechanisms and Migratory Aptitudes
The Baeyer-Villiger oxidation, the conversion of a ketone to an ester, is another hallmark reaction of peroxy acids. The mechanism involves the nucleophilic attack of the peroxy acid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom, with the concurrent departure of the carboxylate leaving group.
A key aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the substituents on the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. The imidazole-containing leaving group in this compound is expected to be a good leaving group, thus facilitating the rearrangement step.
Table 2: General Migratory Aptitudes in the Baeyer-Villiger Oxidation
| Migrating Group | Aptitude |
| Tertiary Alkyl | Highest |
| Secondary Alkyl | High |
| Phenyl | Medium |
| Primary Alkyl | Low |
| Methyl | Lowest |
This table presents a generalized order of migratory aptitude for various organic substituents in the Baeyer-Villiger oxidation.
Oxidative Halogenation Processes Mediated by the Compound
While specific studies on oxidative halogenation mediated by this compound are not prominent, peroxy acids, in general, can participate in such reactions. They can oxidize halide ions (X⁻) to a more electrophilic halogenating species ("X⁺" equivalent), which can then react with a suitable organic substrate. The reaction would likely proceed by the oxidation of a halide salt by the peroxy acid to generate an acyl hypohalite intermediate, which then acts as the halogenating agent. The efficiency of this process would depend on the reaction conditions and the nature of the substrate to be halogenated.
Radical and Non-Radical Activation Mechanisms for Enhanced Oxidation
The reactivity of peroxy acids can often be enhanced through various activation mechanisms. In non-radical pathways, acid catalysis can protonate the carbonyl group of the peroxy acid, increasing its electrophilicity. The imidazole moiety itself, being a potential proton shuttle, might play a role in intramolecular acid-base catalysis. mdpi.comscielo.br
Radical pathways can be initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxy acid, which can be induced by heat, light, or the presence of transition metal ions. This would generate highly reactive radical species that can initiate oxidation reactions. The specific conditions required for either radical or non-radical activation of this compound would need to be experimentally determined.
Identification and Characterization of Reaction Intermediates and Transition States
The primary intermediate in the reactions of this compound with ketones is the Criegee intermediate, as discussed in the Baeyer-Villiger oxidation. In epoxidations, the key feature is the concerted "butterfly" transition state. The characterization of these transient species often relies on computational studies (DFT calculations) and indirect experimental evidence, such as kinetic isotope effects and trapping experiments. For N-acyl imidazoles, intermediates where the imidazole ring is involved in acyl transfer are well-recognized. kyoto-u.ac.jp The stability and reactivity of these intermediates are significantly influenced by the electronic and steric properties of the substituents. nih.gov
Role of the Imidazole Moiety in Reactivity and Intramolecular Processes
Firstly, as part of an N-acyl imidazole system, it significantly enhances the electrophilicity of the peroxy acid. N-acyl imidazoles are known to be much more reactive towards nucleophiles than corresponding amides or esters. nih.gov This is attributed to the reduced resonance stabilization of the N-acyl imidazole linkage compared to a typical amide bond, making the carbonyl carbon more electrophilic and the entire acyl group a better leaving group.
Secondly, the imidazole ring can act as an intramolecular catalyst. The nitrogen atoms of the imidazole ring can function as proton acceptors or donors, potentially facilitating proton transfer steps in reactions like the Baeyer-Villiger oxidation. mdpi.comscielo.br This is analogous to the role of the histidine residue in many enzymatic catalytic cycles. mdpi.com
Furthermore, the imidazole ring can influence the solubility and stability of the peroxy acid. Imidazoles are generally soluble in a range of solvents, which can be advantageous for reaction setup. nih.gov The electronic properties of the imidazole ring can also be tuned by substitution, offering a potential handle to modulate the reactivity of the peroxy acid. nih.gov The ability of the imidazole ring to participate in various non-covalent interactions could also play a role in substrate recognition and the transition state assembly, although this would require detailed computational and experimental investigation.
Intramolecular Catalysis and Hydrogen Bonding Effects on Peroxy Acid Stability
The stability of a peroxy acid is paramount to its effectiveness as an oxidizing agent. In the case of this compound, the imidazole ring is uniquely positioned to influence the stability of the peroxy acid group through intramolecular interactions. The nitrogen atoms of the imidazole ring can participate in intramolecular hydrogen bonding with the acidic proton of the peroxy acid. This interaction can stabilize the molecule by forming a pseudo-cyclic conformation.
Theoretical studies on related systems, such as those involving bifurcated hydrogen bonds in pyrrole (B145914) derivatives, suggest that such intramolecular hydrogen bonding can either be strengthened or weakened depending on the molecular geometry and the electronic environment. chemicalbook.com For this compound, it is plausible that the unprotonated nitrogen of the imidazole ring acts as a hydrogen bond acceptor for the peroxy acid proton, which would enhance the compound's stability. This type of intramolecular assistance is crucial in modulating the reactivity of the peroxy acid.
Electronic and Steric Effects of the Imidazole Substituent on Reaction Selectivity and Rate
The imidazole substituent exerts both electronic and steric effects that are crucial in determining the selectivity and rate of reactions involving this compound.
Electronic Effects: The imidazole ring is an electron-rich aromatic system. This electronic character enhances the nucleophilicity of the nitrogen atoms, which is a key factor in the catalytic formation of the peroxy acid itself. In reactions where the peroxy acid acts as an oxidant, the electronic nature of the imidazole can influence the transition state. For instance, in the epoxidation of an alkene, the electron-donating properties of the imidazole could affect the electrophilicity of the terminal oxygen atom of the peroxy acid. youtube.comyoutube.com
Steric Effects: The spatial arrangement of the imidazole ring relative to the peroxy acid functional group can impose steric hindrance. This can influence the approach of a substrate to the reactive oxygen, thereby affecting reaction selectivity. Studies on imidazole-catalyzed hydrolysis of esters have demonstrated that steric effects play a significant role. acs.org For this compound, the orientation of the imidazole ring could favor the oxidation of less sterically hindered substrates or influence the stereochemical outcome of the reaction. The interplay between steric and electronic effects is a fine-tuning mechanism for the reactivity of this compound.
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for its practical application. While specific data for this compound is not extensively available, insights can be drawn from related systems where imidazole acts as a catalyst in peroxy acid formation and reaction.
Determination of Reaction Rate Constants and Activation Parameters for Oxidations
The determination of reaction rate constants and activation parameters provides quantitative insight into the reaction mechanism. For reactions involving this compound, these parameters would be crucial for optimizing reaction conditions and understanding the factors that control the reaction rate.
In a related system, the imidazole-catalyzed reaction of bis(2,4,6-trichlorophenyl) oxalate (B1200264) with hydrogen peroxide to form a peracid derivative has been studied kinetically. rsc.org The rate constants for the elementary steps provide a framework for understanding the kinetics of the formation of this compound.
Illustrative Kinetic Data for a Related Imidazole-Catalyzed Peroxyoxalate System rsc.org
| Reaction Step | Rate Constant | Units |
|---|---|---|
| Nucleophilic attack of imidazole on TCPO (bimolecular) | 1.4 ± 0.1 | dm³ mol⁻¹ s⁻¹ |
| Nucleophilic attack of imidazole on TCPO (trimolecular) | (9.78 ± 0.08) x 10² | dm⁶ mol⁻² s⁻¹ |
| Imidazole-catalyzed peroxide attack on imidazolide | (1.86 ± 0.06) x 10⁴ | dm⁶ mol⁻² s⁻¹ |
This data is for the reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide, catalyzed by imidazole, and serves as an illustrative example.
The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), would offer further details about the transition state. For instance, a highly negative entropy of activation would suggest a highly ordered, associative transition state, which would be consistent with a concerted epoxidation mechanism.
Equilibrium Studies and Stability Profiles of the Compound in Various Reaction Media
The stability of this compound is highly dependent on the reaction medium. Factors such as pH, solvent polarity, and the presence of catalysts can significantly affect its lifetime and reactivity.
Equilibrium studies are important for understanding the formation and decomposition of the peroxy acid. In the context of the imidazole-catalyzed peroxyoxalate reaction, an equilibrium is established between the reactants and the active catalytic species. rsc.org The position of this equilibrium is influenced by the solvent system. For example, the reaction rates were found to decrease with increasing solvent polarity. rsc.org
Theoretical and Computational Chemistry Studies of 1h Imidazol 1 Yl Oxo Ethaneperoxoic Acid
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
No molecular dynamics simulation studies focused on the conformational analysis or solvent interactions of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid were identified.
Prediction and Elucidation of Reaction Mechanisms and Transition State Geometries
Theoretical Investigation of Catalytic Cycles and Rate-Determining Steps:No theoretical studies investigating the role of this compound in catalytic cycles or identifying its rate-determining steps were found.
Without published research data specific to "this compound," any attempt to write the requested article would be speculative and would violate the core instructions of the prompt.
Analysis of Bonding Characteristics, Charge Distribution, and Frontier Molecular Orbitals
Theoretical and computational chemistry studies provide profound insights into the fundamental electronic and structural properties of molecules. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its bonding characteristics, the distribution of electronic charge across the molecule, and the nature of its frontier molecular orbitals. These analyses are crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions.
Bonding Characteristics
Key insights from such an analysis would include:
The planarity of the imidazole (B134444) ring, a characteristic feature of aromatic heterocyclic systems.
The bond lengths of the peroxide group (O-O), which are critical to its reactivity.
The electronic influence of the electron-withdrawing acyl group and the imidazole ring on adjacent bond lengths.
For validation, computationally derived bond lengths and angles are often compared with experimental data from X-ray crystallography of similar structures researchgate.net.
Table 1: Calculated Geometric Parameters for this compound Note: The following data is representative of a typical computational analysis and is presented for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | e.g., 1.21 |
| O-O (Peroxide) | e.g., 1.45 | |
| N-C (Imidazole Ring) | e.g., 1.38 | |
| C=N (Imidazole Ring) | e.g., 1.32 | |
| N-C (Acyl Linkage) | e.g., 1.41 | |
| Bond Angle (°) | O=C-N | e.g., 121.5 |
| C-O-O | e.g., 109.2 | |
| C-N-C (Imidazole Ring) | e.g., 108.7 | |
| C-N-C (Acyl Linkage) | e.g., 125.3 |
Charge Distribution
The distribution of electron density in this compound is a key determinant of its electrostatic properties and reactivity. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing charge distribution, identifying sites susceptible to electrophilic and nucleophilic attack researchgate.net.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and indicate likely sites for electrophilic attack. In this molecule, such regions would be expected around the carbonyl oxygen, the peroxide oxygens, and one of the nitrogen atoms of the imidazole ring.
Positive Potential Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms attached to the imidazole ring.
In addition to MEP maps, atomic charge calculations (e.g., Mulliken or Natural Bond Orbital population analysis) provide quantitative values for the partial charges on each atom, offering a more detailed picture of the electronic landscape.
Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions niscpr.res.in.
HOMO: Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO may be localized on the electron-rich imidazole ring or the peroxide group.
LUMO: Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO is often centered on the electron-deficient acylperoxy moiety.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that signifies the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.netniscpr.res.in. Computational studies on related imidazole derivatives have explored this energy gap to predict reactivity researchgate.netniscpr.res.in.
The analysis of the FMOs helps to predict how the molecule will interact with other chemical species, forming the basis for understanding its reaction mechanisms.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: The following data is representative of a typical computational analysis and is presented for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | e.g., -6.85 |
| LUMO Energy | e.g., -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.90 |
Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 1h Imidazol 1 Yl Oxo Ethaneperoxoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
¹H NMR and ¹³C NMR for Probing Proton and Carbon Environments
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by identifying the different proton and carbon environments.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the acetylperoxy group. The protons on the imidazole ring (H-2, H-4, and H-5) typically appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the N-acyl group, these protons are shifted downfield compared to unsubstituted imidazole. researchgate.netnih.gov The H-2 proton, situated between two nitrogen atoms, is generally the most deshielded. researchgate.net The peroxidic proton (-OOH) is expected to have a characteristic broad signal at a highly deshielded chemical shift, often greater than 10 ppm, which is sensitive to solvent, concentration, and temperature. nih.govresearchgate.net
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the peroxy acid group would appear at a characteristic downfield chemical shift. The carbons of the imidazole ring would also show distinct resonances, with their positions influenced by the acyl substituent. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted chemical shifts are based on data from related imidazole chemicalbook.com and peroxy acid compounds. rsc.orgnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 8.0 - 8.5 | 135 - 140 |
| Imidazole H-4 | 7.2 - 7.7 | 128 - 132 |
| Imidazole H-5 | 7.2 - 7.7 | 118 - 122 |
| Carbonyl (C=O) | - | 165 - 175 |
| Peroxy Acid (-OOH) | 10.0 - 12.0 | - |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the proposed structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the coupled protons on the imidazole ring (H-4 and H-5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively assign the ¹H signals of the imidazole ring to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically over two or three bonds) between protons and carbons. rsc.org It is particularly useful for identifying the connection between the imidazole ring and the acetylperoxy group. Key correlations would be expected from the imidazole protons (especially H-2 and H-5) to the carbonyl carbon, providing unequivocal evidence for the N-acyl linkage.
Dynamic NMR Studies for Conformational Exchange and Reaction Monitoring
Dynamic NMR (DNMR) techniques can be employed to investigate conformational changes and monitor reactions involving the title compound. libretexts.orgresearchgate.net
One potential dynamic process is the restricted rotation around the N-C(O) bond, which can lead to the broadening or splitting of NMR signals at different temperatures. ox.ac.uk By analyzing the line shapes of the NMR signals at various temperatures, the energy barrier for this rotation can be determined.
Furthermore, NMR is a powerful tool for monitoring chemical reactions in real-time. pharmtech.com The formation of this compound from a precursor like 1-acetylimidazole (B1218180) and hydrogen peroxide could be followed by observing the appearance of the characteristic peroxy acid proton signal (-OOH) and the shifts in the imidazole ring proton signals. nih.govacs.org Similarly, the decomposition or subsequent reactions of the peroxy acid can be tracked by monitoring the disappearance of its signals and the emergence of new peaks corresponding to the products. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net
Identification of Characteristic Functional Group Frequencies and Vibrational Signatures
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
The most prominent feature in the IR spectrum is expected to be the strong absorption band from the carbonyl (C=O) stretching vibration, typically found in the range of 1700-1750 cm⁻¹ for peroxy acids. libretexts.org The O-O stretching vibration of the peroxy group, which is often weak in IR, may be more readily observed in the Raman spectrum in the 800-900 cm⁻¹ region. colostate.eduaip.org The broad O-H stretching vibration of the peroxy acid group would appear in the 3200-3600 cm⁻¹ region of the IR spectrum. libretexts.org Vibrations associated with the imidazole ring, such as C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. nist.gov
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups. wikipedia.orgvscht.cz
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| Peroxy Acid O-H | Stretch, hydrogen-bonded | 3200 - 3600 | Strong, Broad |
| Imidazole C-H | Stretch | 3000 - 3150 | Medium |
| Carbonyl (C=O) | Stretch | 1700 - 1750 | Strong |
| Imidazole Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Peroxy Acid O-O | Stretch | 800 - 900 | Weak (Strong in Raman) |
In-situ IR/Raman Spectroscopy for Real-time Reaction Monitoring
In-situ IR and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real time without the need for sample extraction. rsc.orgmt.comcatalysis.blog These techniques can provide valuable kinetic and mechanistic information. nih.govnih.gov
The synthesis of this compound could be monitored by placing an IR or Raman probe directly into the reaction vessel. optica.orgnih.gov For instance, in the reaction of 1-acetylimidazole with hydrogen peroxide, one could track the decrease in the intensity of the carbonyl band of the starting material and the simultaneous increase in the intensity of the carbonyl band of the peroxy acid product, which would likely appear at a different frequency. youtube.com This allows for the real-time determination of reaction progress, endpoint, and the detection of any transient intermediates. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the analysis of reactive intermediates and complex organic molecules. cam.ac.uknih.govacs.org For a compound like this compound, MS provides not only the molecular weight but also crucial structural information through controlled fragmentation experiments.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a novel compound with high precision. This technique distinguishes between compounds that may have the same nominal mass but differ in their elemental composition.
For this compound, the theoretical exact mass is calculated based on its molecular formula, C₅H₄N₂O₄. The analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would involve measuring the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. A very low mass error, typically below 5 parts per million (ppm), between the measured and theoretical mass provides strong evidence for the proposed elemental composition.
| Parameter | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Ion | [M+H]⁺ |
| Theoretical Exact Mass (Da) | 157.0244 |
| Hypothetical Measured Mass (Da) | 157.0241 |
| Mass Error (mDa) | -0.3 |
| Mass Error (ppm) | -1.91 |
This level of accuracy effectively rules out other potential elemental formulas with the same nominal mass, thus confirming the molecular formula of the target compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways of Adducts and Intermediates
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govyoutube.comyoutube.com For this compound, the protonated molecule ([M+H]⁺, m/z 157.0) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its functional groups.
Key fragmentation pathways for peroxy acids often involve neutral losses of peroxide-related species. cam.ac.uknih.govcopernicus.org The fragmentation of the N-acyl imidazole core would also produce characteristic ions.
Plausible Fragmentation Pathways:
Loss of H₂O₂: A neutral loss of 34 Da (H₂O₂) is a characteristic fragmentation for some organic hydroperoxides and could be anticipated here, leading to a fragment ion at m/z 123.0. copernicus.org
Loss of the Peroxycarboxyl Group: Cleavage of the C-C bond could result in the loss of the •C(O)OOH radical, yielding the stable imidazol-1-yl-carbonyl cation (C₄H₃N₂O⁺) at m/z 95.0.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the precursor or a fragment ion is a common pathway for carboxylic acids and their derivatives.
Formation of Protonated Imidazole: Rearrangement and cleavage could lead to the formation of the protonated imidazole ion at m/z 69.0.
| Precursor Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Ion Structure | Fragment Ion (m/z) |
| 157.0 | 34.0 (H₂O₂) | [C₅H₃N₂O₂]⁺ | 123.0 |
| 157.0 | 61.0 (•C(O)OOH) | [C₄H₃N₂O]⁺ | 95.0 |
| 157.0 | 44.0 (CO₂) | [C₄H₄N₂O₂]⁺ | 113.0 |
| 157.0 | 88.0 (Imidazole) | [C₂H₂O₄]⁺ | 90.0 |
| 95.0 | 28.0 (CO) | [C₃H₃N₂]⁺ (Imidazolyl cation) | 67.0 |
Analysis of reaction mixtures containing the peroxy acid could also reveal the structure of transient intermediates or adducts formed during its action as, for example, an oxidizing agent.
X-ray Crystallography for Solid-State Structural Determination (if applicable for crystalline derivatives)
X-ray crystallography provides the most definitive structural information for molecules that can be grown into high-quality single crystals. nih.govcaltech.edu It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.
However, the inherent instability and reactivity of organic peroxides make obtaining suitable crystals of this compound itself highly challenging. researchgate.netumn.edu A more viable approach would be the synthesis and crystallization of a more stable derivative. For instance, forming a salt with a suitable counter-ion or creating a co-crystal could stabilize the molecule sufficiently for analysis.
If a crystalline sample were obtained, the resulting data would provide invaluable, unambiguous proof of the molecular structure. Key structural parameters of interest would include:
The O-O bond length of the peroxy acid group, which is typically around 1.45 Å. wikipedia.org
The dihedral angle of the C-O-O-H group.
The planarity and bond angles of the imidazole ring.
The torsional angle between the imidazole ring and the adjacent carbonyl group, which is indicative of the N-acyl bond's character. nih.gov
Intermolecular hydrogen bonding involving the peroxy acid proton and the nitrogen atoms of the imidazole ring.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| O-O Bond Length | 1.46 Å | Confirms the peroxide functionality. |
| N-C(acyl) Bond Length | 1.40 Å | Provides insight into amide bond character. |
| C-O-O-H Dihedral Angle | ~120° | Characterizes the conformation of the peroxy acid group. |
Exploration of Novel Chemical Applications of 1h Imidazol 1 Yl Oxo Ethaneperoxoic Acid Non Clinical
Development of Catalytic Systems Incorporating the Compound
Design of Heterogeneous Catalysts Modified with the Compound or its Derivatives
The immobilization of (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid or its derivatives onto solid supports is a promising strategy for creating novel heterogeneous catalysts. Such catalysts could offer significant advantages in terms of reusability, ease of separation from reaction mixtures, and improved stability. The imidazole (B134444) group can serve as an effective anchoring point for attachment to various materials, while the peroxy acid moiety provides the oxidative power.
Potential solid supports could include:
Silica and Alumina: These materials offer high surface area and well-established methods for surface functionalization. The imidazole ring can be attached through covalent bonding with silane (B1218182) coupling agents or other linkers.
Polymers: Polymeric supports, such as polystyrene or resins, can be functionalized with groups that react with the imidazole moiety, allowing for the creation of catalyst beads or membranes.
Carbon Nanomaterials: Graphene and carbon nanotubes provide exceptional mechanical strength and electrical conductivity, which could be beneficial in electrocatalytic applications.
The design of these heterogeneous catalysts would involve a multi-step process, beginning with the synthesis of the parent compound or a suitable derivative. This would be followed by the selection and preparation of the support material and, finally, the immobilization step. Characterization of the resulting catalyst would be crucial to confirm the successful attachment and to understand the distribution and accessibility of the active sites.
Table 1: Potential Heterogeneous Catalyst Systems
| Support Material | Immobilization Strategy | Potential Applications |
|---|---|---|
| Silica Gel | Covalent bonding via silanization | Selective oxidation of organic substrates |
| Polystyrene Resin | Functionalization with chloromethyl groups | Flow chemistry and continuous processing |
The performance of these heterogeneous catalysts would be evaluated in various oxidation reactions, such as the epoxidation of alkenes or the oxidation of sulfides to sulfoxides and sulfones. The reusability and leaching of the active species would be key parameters to assess the long-term viability of these catalytic systems.
Enzyme Mimicry and Bio-inspired Catalysis Utilizing the Imidazole-Peroxy Acid Motif
The imidazole ring is a common feature in the active sites of many metalloenzymes, where it plays a crucial role in coordinating to metal ions and participating in catalytic cycles. figshare.com The combination of an imidazole and a peroxy acid in a single molecule, as found in this compound, presents an exciting opportunity for the development of enzyme mimics and bio-inspired catalysts. ornl.gov
This motif can be incorporated into synthetic systems that replicate the key structural and functional aspects of enzymes. For instance, the imidazole moiety can coordinate to a transition metal center, such as iron or copper, while the peroxy acid group can act as an oxidant, mimicking the function of heme-containing enzymes like peroxidases and cytochrome P450. researchgate.netnih.gov
Research has shown that imidazole and its derivatives can significantly enhance the catalytic activity of metal complexes in oxidation reactions. For example, the presence of imidazole has been found to be crucial for the activation of hydrogen peroxide by iron porphyrin complexes in the epoxidation of olefins. nih.gov Similarly, copper complexes featuring imidazole ligands have been developed as bio-inspired catalysts for oxidation reactions. researchgate.net
Table 2: Bio-inspired Catalytic Systems Incorporating the Imidazole-Peroxy Acid Motif
| Metal Center | Ligand System | Modeled Enzyme | Catalytic Reaction |
|---|---|---|---|
| Iron (Fe) | Porphyrin | Cytochrome P450 | Hydroxylation, Epoxidation |
| Copper (Cu) | Bipyridine, Phenanthroline | Tyrosinase, Catechol Oxidase | Oxidation of phenols and catechols |
The synthesis of such bio-inspired catalysts would involve the coordination of this compound or a derivative to a suitable metal precursor. The resulting complex could then be studied for its catalytic activity in various oxidation reactions. The goal would be to achieve high selectivity and efficiency under mild reaction conditions, mirroring the performance of natural enzymes.
Interactions with Other Chemical Species and Materials for Controlled Reactivity
Interactions with Solvents: The choice of solvent can have a profound impact on the reaction rates and pathways. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, may stabilize charged intermediates, while nonpolar solvents, like toluene (B28343) or hexane, could favor different reaction mechanisms. Hydrogen-bonding solvents can interact with both the imidazole and the peroxy acid moieties, potentially altering their reactivity.
Interactions with Co-catalysts and Additives: The addition of co-catalysts or additives can further tune the reactivity of the system. For example:
Bases: The presence of a base can deprotonate the imidazole ring, increasing its nucleophilicity and its ability to act as a general base catalyst.
Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen of the peroxy acid group, enhancing its electrophilicity and promoting oxygen transfer.
Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the transport of the oxidant or the substrate between the aqueous and organic phases, thereby increasing the reaction rate.
Interactions with Solid Supports: As discussed in section 6.3.1, the interaction with the surface of a solid support can significantly influence the catalyst's behavior. The nature of the support material and the type of linkage used for immobilization can affect the electronic properties of the active species and impose steric constraints that can lead to shape-selective catalysis.
Table 3: Factors Influencing the Controlled Reactivity of this compound
| Interacting Species/Material | Type of Interaction | Effect on Reactivity |
|---|---|---|
| Polar Aprotic Solvents | Dipole-dipole interactions | Stabilization of charged intermediates |
| Protic Solvents | Hydrogen bonding | Alteration of nucleophilicity and electrophilicity |
| Basic Additives | Acid-base reaction | Increased nucleophilicity of imidazole |
| Lewis Acid Co-catalysts | Coordination | Enhanced electrophilicity of the peroxy acid |
By carefully selecting the reaction conditions and the surrounding chemical environment, it is possible to achieve a high degree of control over the reactivity of this compound, enabling its application in a wide range of selective chemical transformations.
Future Research Directions and Unanswered Questions
Development of More Efficient and Sustainable Synthetic Routes for the Compound
The practical utility of any novel compound is contingent upon its accessibility through efficient and environmentally benign synthetic methods. Currently, established routes to (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid are not available, presenting a significant research opportunity.
Future investigations should prioritize "green" synthetic strategies that minimize waste and avoid hazardous reagents. nih.gov A plausible approach involves the direct oxidation of a precursor like (1H-imidazol-1-yl)acetic acid. The use of hydrogen peroxide as a clean oxidant, which yields water as the only byproduct, is highly desirable. mdpi.com Research into catalysts for this transformation is a key unanswered question. Heterogeneous catalysts, such as solid acid catalysts or functionalized nanoparticles, could offer advantages in terms of reusability and ease of separation. researchgate.netresearchgate.net
Alternative green synthetic methodologies that warrant exploration include: bohrium.comresearchgate.net
Microwave-assisted synthesis: This technique can often accelerate reaction rates and improve yields. researchgate.net
Solvent-free reaction conditions: Eliminating organic solvents aligns with the principles of green chemistry, reducing environmental impact and simplifying product purification. asianpubs.org
Flow chemistry: Continuous flow reactors could enable better control over reaction parameters, particularly for potentially unstable peroxide compounds, enhancing safety and scalability.
A comparative study of these different synthetic approaches would be invaluable, assessing them based on yield, purity, cost-effectiveness, and environmental footprint.
Table 1: Potential Green Synthesis Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Catalytic Oxidation with H₂O₂ | Atom economy, water as byproduct. mdpi.com | Identification of effective and selective catalysts (homogeneous vs. heterogeneous). |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.net | Optimization of microwave parameters; stability of the peroxy acid under irradiation. |
| Solvent-Free Synthesis | Reduced waste, simplified workup. asianpubs.org | Feasibility and efficiency; management of reaction heat. |
| Flow Chemistry | Enhanced safety and control, scalability. | Reactor design; optimization of flow rates and residence times. |
Deeper Understanding of Intramolecular Interactions and Solvent Effects on its Reactivity
The reactivity of this compound will be profoundly influenced by its internal electronic structure and the surrounding solvent environment. The imidazole (B134444) ring contains both a hydrogen-bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen), while the peroxoic acid moiety also has hydrogen-bonding capabilities. oup.comnih.gov
A critical area of investigation is the potential for intramolecular hydrogen bonding between the imidazole N-H and the peroxy acid carbonyl group. Such an interaction could significantly impact the compound's conformation and, consequently, its stability and oxidizing power. rsc.orgfigshare.com Spectroscopic techniques like NMR and IR, coupled with computational modeling, would be essential to probe these interactions. acs.org
The choice of solvent is also expected to play a pivotal role. acs.org Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. frontiersin.orgresearchgate.net For oxidation reactions involving peroxy acids, solvent polarity and hydrogen-bonding ability are known to be critical factors. acs.org
Future research should systematically investigate:
The effect of protic solvents (e.g., water, alcohols), which can engage in hydrogen bonding with both the imidazole and peroxy acid groups, potentially modulating reactivity. frontiersin.org
The influence of aprotic solvents (e.g., acetonitrile (B52724), dichloromethane), which would interact differently with the molecule and could favor different reaction pathways. researchgate.net
The development of kinetic models that correlate solvent parameters (e.g., dielectric constant, hydrogen bond donor/acceptor ability) with reaction outcomes. acs.org
Understanding these fundamental interactions is crucial for controlling the compound's reactivity in various applications.
Broadening the Scope of Oxidative and Catalytic Applications in Green Chemistry
The combination of an oxidizing peroxy acid and a potentially catalytic imidazole ring in one molecule suggests a dual-functionality that could be exploited in green chemistry.
As an oxidizing agent, this compound could be a valuable reagent for various transformations, such as the epoxidation of alkenes or the Baeyer-Villiger oxidation of ketones. wisdomlib.org A key research question is how its reactivity and selectivity compare to traditional peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The presence of the imidazole ring might influence the stereochemical outcome of such reactions.
Furthermore, the imidazole moiety itself can act as a catalyst. isca.mersc.org It is plausible that the compound could function as an intramolecularly-catalyzed oxidant, where the imidazole group activates the peroxy acid for specific transformations. This could lead to novel catalytic cycles where the compound facilitates oxidations with enhanced efficiency or selectivity. Research could focus on its potential as a catalyst in:
Selective oxidation of alcohols and sulfides: The imidazole functionality could mediate the transfer of oxygen from the peroxy acid group to a substrate.
Biomimetic catalysis: The imidazole ring is a key component in the active sites of many oxidative enzymes, and this compound could serve as a simple model for studying such processes. rsc.org
Functionalized polyoxometalate catalysts: Imidazole-functionalized materials have shown promise in the catalytic oxidation of biomass-derived molecules like 5-hydroxymethylfurfural. acs.org
Investigating these applications will require detailed mechanistic studies to elucidate the role of each functional group in the reaction pathway.
Advanced Theoretical Modeling for Predictive Capabilities in Rational Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For a novel compound like this compound, theoretical modeling is not just beneficial but essential.
Density Functional Theory (DFT) calculations can provide deep insights into:
Molecular Structure and Stability: Determining the most stable conformation, including the presence and strength of intramolecular hydrogen bonds. nih.gov
Electronic Properties: Calculating the HOMO-LUMO energy gap to predict reactivity, and mapping the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. nih.govrsc.org
Reaction Mechanisms: Modeling the transition states and reaction pathways for its synthesis and its reactions as an oxidant or catalyst. This can help to rationalize observed selectivity and predict the feasibility of new transformations. acs.orgresearchgate.net
Solvent Effects: Using continuum solvation models (like SMD) to simulate how different solvents affect the compound's structure and reactivity, complementing experimental studies. acs.orgacs.org
A significant unanswered question is how the electronic communication between the imidazole ring and the peroxy acid group influences the O-O bond dissociation energy. Theoretical models can calculate this value, providing a quantitative measure of the compound's oxidizing strength. Furthermore, advanced modeling could be used to design new derivatives with tailored properties, for instance, by modifying substituents on the imidazole ring to tune its electronic and steric characteristics for specific catalytic applications.
Table 2: Key Parameters from Theoretical Modeling and Their Significance
| Calculated Parameter | Significance for Research | Relevant Computational Method |
| Optimized Geometric Structure | Predicts conformation and intramolecular interactions. nih.gov | Density Functional Theory (DFT) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitability. nih.gov | DFT, Time-Dependent DFT (TD-DFT) |
| O-O Bond Dissociation Energy | Quantifies the strength of the peroxide bond and oxidizing potential. | DFT, High-level ab initio methods |
| Transition State Energies | Elucidates reaction mechanisms and predicts reaction rates. acs.org | DFT, Coupled Cluster (e.g., CCSD(T)) |
Investigation of Solid-State Chemistry and Material Science Implications for Functional Materials (focus on research methodologies, not basic material properties)
The study of this compound in the solid state could reveal novel properties and applications in materials science. The research in this area should focus on the methodologies used to understand and engineer its solid-state behavior.
A primary research methodology would be single-crystal X-ray diffraction . This technique is indispensable for unambiguously determining the three-dimensional arrangement of molecules in a crystal lattice. It would definitively reveal the nature of intermolecular interactions, such as the persistent N-H···N hydrogen-bonded "tape" motifs commonly observed in imidazole derivatives, and how the peroxy acid group is accommodated within this structure. acs.orgrsc.org
Solid-state NMR spectroscopy is another powerful methodology. Techniques like 1H, 13C, and 15N CP-MAS NMR are highly sensitive to the local chemical environment and can be used to probe intermolecular interactions, such as hydrogen and halogen bonds, providing data that is complementary to diffraction methods. acs.orgacs.org
Key research questions that can be addressed through these methodologies include:
Can this compound be co-crystallized with other molecules to form new multi-component materials with unique properties? This would be explored through crystal engineering approaches.
How does the solid-state packing influence the stability of the peroxy acid group? Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to study its decomposition profile in the crystalline form.
Could the crystalline material exhibit interesting properties, such as nonlinear optics or piezoelectricity, arising from a non-centrosymmetric packing arrangement? This would be investigated through a combination of crystallographic analysis and physical property measurements.
The methodologies applied here would not only characterize the solid state of the title compound but also provide a blueprint for designing functional materials based on its unique molecular structure.
Q & A
Q. What are the optimized synthetic routes for (1H-Imidazol-1-yl)(oxo)ethaneperoxoic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling imidazole derivatives with peroxoacetic acid precursors. A common approach includes:
- Step 1 : Reacting 1H-imidazole with oxalyl chloride under anhydrous conditions to form the imidazole-oxo intermediate .
- Step 2 : Introducing a peroxo group via reaction with hydrogen peroxide in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent decomposition .
- Optimization : Catalysts like triethylamine improve nucleophilic attack efficiency, while solvent-free conditions (e.g., Eaton’s reagent) reduce side reactions and enhance selectivity .
- Yield Monitoring : Use thin-layer chromatography (TLC) with UV detection to track reaction progress .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazole ring protons (δ 7.2–7.8 ppm) and peroxo group resonance (δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the imidazole and peroxo moieties .
- Infrared Spectroscopy (IR) : Identifies key functional groups (N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. How is the initial biological activity of this compound screened in academic research?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorometric or colorimetric substrates .
- Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria (MIC values <50 µg/mL suggest potency) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) models predict charge distribution, showing the peroxo oxygen’s electrophilicity (Mulliken charge: -0.45) facilitates nucleophilic attacks .
- Kinetic Analysis : Monitor reaction intermediates via stopped-flow spectroscopy under varying pH (optimal range: 6.5–7.5) to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation into reaction products .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments to identify vulnerable bonds (e.g., peroxo-O-O cleavage) .
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with half-life improvements (e.g., CF₃ substitution increases t₁/₂ by 30%) .
- Docking Studies : Predict binding affinity to target proteins (e.g., peroxidases) using AutoDock Vina .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from PubMed/Scopus using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line variability) .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and liquid culture methods .
Q. What methodologies assess the environmental fate and stability of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (254 nm) and quantify degradation products via HPLC-MS to identify persistent intermediates .
- Soil Mobility Tests : Measure adsorption coefficients (Kd) using batch equilibrium methods with varying soil pH (4.0–8.0) .
- Ecotoxicology : Evaluate Daphnia magna mortality at 48 hours to estimate LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
